Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate typically involves a multi-step process. One common method includes a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method yields the final product in good quantities, up to 94% over two steps .
Chemical Reactions Analysis
Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.
Substitution: Substitution reactions can occur, particularly at the hydroxyl and carboxylic acid ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate can be compared with other similar compounds, such as:
- 7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid
- 3,7-Dihydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid
- 1,7-Dihydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid
These compounds share similar structural features but differ in their functional groups and specific chemical properties . The uniqueness of this compound lies in its specific hydroxyl and carboxylic acid ester groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1021499-82-0 |
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Molecular Formula |
C19H12O5 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 12-hydroxy-6-oxonaphtho[1,2-c]isochromene-11-carboxylate |
InChI |
InChI=1S/C19H12O5/c1-23-19(22)15-14-10-6-2-5-9-13(10)18(21)24-17(14)12-8-4-3-7-11(12)16(15)20/h2-9,20H,1H3 |
InChI Key |
LBJRDIOYUNBNMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=O)O3)O |
Origin of Product |
United States |
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